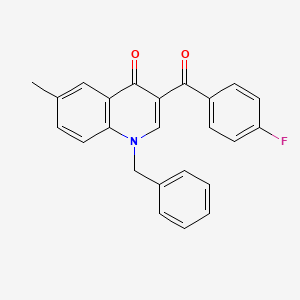

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one

Description

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a benzyl group at position 1, a 4-fluorobenzoyl moiety at position 3, and a methyl substituent at position 6. The quinolinone core structure is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly in antimicrobial and anticancer applications . Computational studies using density-functional theory (DFT) could elucidate its electronic properties, as demonstrated in analogous systems .

Propriétés

IUPAC Name |

1-benzyl-3-(4-fluorobenzoyl)-6-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO2/c1-16-7-12-22-20(13-16)24(28)21(23(27)18-8-10-19(25)11-9-18)15-26(22)14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXYTQPHOLWPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable catalyst.

Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using methyl iodide and a suitable base.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques.

Analyse Des Réactions Chimiques

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and 4-fluorobenzoyl positions, using nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 1-benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one become evident when compared to related quinolinone derivatives (Table 1). Key analogs include sulfonyl-, naphthoyl-, and heterocyclic-substituted compounds, which highlight substituent-driven variations in physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Substituent Effects on Electronic and Steric Properties

- Position 3: The target compound’s 4-fluorobenzoyl group contrasts with sulfonyl (e.g., ) and naphthoyl (e.g., ) moieties.

- Position 6 : The methyl group in the target compound may improve lipophilicity compared to ethoxy () or fluoro () substituents, which could enhance membrane permeability or alter metabolic pathways.

- Position 7: Analogs like BA97715 and BA97370 feature nitrogenous heterocycles (azepane, piperidine) at position 7, which are absent in the target compound. These groups likely improve solubility and pharmacokinetic profiles via increased hydrogen-bonding capacity .

Activité Biologique

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one, also referred to as BFQ, is a synthetic compound belonging to the class of quinolinone derivatives. Its unique structural features, particularly the presence of fluorine atoms, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of BFQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C23H16FNO2

- Molecular Weight : 357.4 g/mol

- IUPAC Name : 1-benzyl-3-(4-fluorobenzoyl)quinolin-4-one

Synthesis

BFQ can be synthesized through various methods, including:

- Condensation Reaction : Involves the reaction of 2-aminobenzophenone with substituted benzaldehydes.

- Cyclization : This step typically employs an acid catalyst to form the quinolinone core structure.

Antimicrobial Properties

Research indicates that BFQ exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

BFQ has shown promise in anticancer research. In vitro studies have revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of cell cycle regulators.

HIV Integrase Inhibition

A notable study highlighted BFQ's role as an HIV integrase inhibitor. The compound demonstrated an effective EC50 value of 75 µM in inhibiting HIV replication in vitro. Molecular docking studies indicated that BFQ binds similarly to known integrase inhibitors, suggesting a potential pathway for therapeutic development against HIV .

The biological activity of BFQ is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The fluorine substituents enhance binding affinity to target enzymes involved in critical cellular processes.

- Cell Signaling Modulation : BFQ may affect signaling pathways related to cell growth and apoptosis.

Case Studies

Toxicity and Safety

Preliminary toxicity assessments suggest that BFQ has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its safety margins and potential side effects.

Future Directions

Ongoing research aims to:

- Explore the full range of biological activities exhibited by BFQ.

- Investigate its potential as a lead compound for developing new antimicrobial and anticancer agents.

- Conduct clinical trials to evaluate its efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.